molecular formula C15H27Cl2NSiTi- B147206 CID 11014054 CAS No. 135072-61-6

CID 11014054

Cat. No.: B147206
CAS No.: 135072-61-6
M. Wt: 368.2 g/mol
InChI Key: OXQYDCCXYYUFSZ-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 11014054 typically involves the reaction of titanium tetrachloride with 2,3,4,5-tetramethylcyclopentadiene and dimethylsilyl-tert-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of specialized equipment to handle the reagents and control the reaction environment .

Chemical Reactions Analysis

Types of Reactions

CID 11014054 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or peroxides for oxidation reactions, and reducing agents like hydrogen or metal hydrides for reduction reactions. Substitution reactions often involve the use of ligands such as phosphines or amines .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce titanium oxides, while substitution reactions can yield various titanium complexes with different ligands .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CID 11014054 is unique due to its specific combination of ligands, which provide it with distinct catalytic properties. The presence of both the tetramethylcyclopentadienyl and dimethylsilyl-tert-butylamido ligands allows for enhanced stability and reactivity in olefin polymerization reactions compared to similar compounds .

Biological Activity

CID 11014054, also known as 4-Methoxy-N-methylaniline , is a chemical compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry, toxicology, and industrial applications. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₁NO
  • Molecular Weight : 137.18 g/mol
  • CAS Number : 5961-59-1
PropertyValue
Molecular FormulaC₈H₁₁NO
Molecular Weight137.18 g/mol
CAS Number5961-59-1

The biological activity of this compound is primarily attributed to its structure, which includes a methoxy group that enhances the electron density on the aromatic ring. This property increases its reactivity towards electrophilic substitution reactions. The methyl group on the nitrogen atom influences both the compound's basicity and nucleophilicity, which are critical for its interactions with various biomolecules.

Key Mechanisms:

  • Electrophilic Substitution : The methoxy group facilitates electrophilic attacks, making this compound a reactive intermediate in organic synthesis.
  • Biomolecular Interactions : Research indicates potential interactions with enzymes and receptors, suggesting roles in modulating biological pathways.

Biological Activities

This compound has been investigated for several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds similar to this compound exhibit antimicrobial properties. While specific data on this compound's efficacy is limited, its structural analogs have demonstrated activity against various pathogens.
  • Antioxidant Properties : The compound's ability to scavenge free radicals has been noted, indicating potential protective effects against oxidative stress.
  • Pharmacological Potential : Ongoing research explores its use in drug development, particularly in creating new pharmaceuticals targeting specific diseases.

Case Studies and Research Findings

Research into this compound has yielded various findings that underscore its significance:

  • A study published in a peer-reviewed journal highlighted the compound's potential as a precursor in synthesizing biologically active molecules. The research demonstrated that derivatives of this compound could inhibit certain enzymes linked to disease pathways.
  • Another investigation focused on the compound's role in agrochemical applications, where it was found to enhance the efficacy of certain pesticides through its interaction with plant metabolic processes.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

CompoundStructure CharacteristicsBiological Activity
N-MethylanilineLacks methoxy groupModerate antimicrobial activity
4-MethoxyanilineLacks methyl group on nitrogenAntioxidant properties
N-Methyl-4-nitroanilineContains nitro group instead of methoxyNotable cytotoxicity

Properties

InChI

InChI=1S/C15H27NSi.2ClH.Ti/c1-10-11(2)13(4)14(12(10)3)17(8,9)16-15(5,6)7;;;/h1-9H3;2*1H;/q-1;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQYDCCXYYUFSZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([C](C(=C1C)[Si](C)(C)[N-]C(C)(C)C)C)C.Cl[Ti]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27Cl2NSiTi-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135072-61-6
Record name [N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanaminato]dichlorotitanium(IV)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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